molecular formula C14H16BrN3O2 B1526174 Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate CAS No. 1333996-55-6

Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No. B1526174
M. Wt: 338.2 g/mol
InChI Key: KBQXIRVETIKYRN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate” is a chemical compound with the CAS Number: 1333996-55-6 . It has a molecular weight of 338.2 and its molecular formula is C14H16BrN3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-5-4-10-11(8-18)17-7-9(6-16)12(10)15/h7H,4-5,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, as part of a broader class of chemicals, has been involved in research focused on the synthesis and characterization of novel organic compounds. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with a somewhat similar structure, from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate. The synthesized compounds exhibited intramolecular hydrogen bonding as characterized by X-ray crystallography and DFT analyses, which suggest potential applications in the development of materials or molecules with specific interaction capabilities or structural properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalyst and Ligand Development

Research into catalysts and ligands often explores the use of tert-butyl and bromo-substituted compounds for enhancing chemical reactions. For example, a study by Zong and Thummel (2005) on water oxidation involved the synthesis of dinuclear complexes using a ligand structure similar to the tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate. These complexes showed significant promise in catalyzing water oxidation, with turnover numbers indicating high efficiency. The study underscores the potential of such compounds in developing catalytic systems for chemical transformations and energy applications (Zong & Thummel, 2005).

Photoluminescence and Sensing Applications

The tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate compound could theoretically contribute to the field of photoluminescence and sensing. Although not directly studied, similar compounds have been shown to form highly fluorescent complexes, which can be used for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008). This suggests potential applications in developing sensors and imaging agents that rely on the specific photoluminescent properties of naphthyridine derivatives (Liu, Pestano, & Wolf, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 4-bromo-3-cyano-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-5-4-10-11(8-18)17-7-9(6-16)12(10)15/h7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQXIRVETIKYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716476
Record name tert-Butyl 4-bromo-3-cyano-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

CAS RN

1333996-55-6
Record name tert-Butyl 4-bromo-3-cyano-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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